molecular formula C25H26Br2N4O B5380899 4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide

4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide

Cat. No.: B5380899
M. Wt: 558.3 g/mol
InChI Key: FOQSXUUEGXJTCM-UHFFFAOYSA-N
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Description

4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide is a complex organic compound that features a unique structure combining naphthalene, imidazole, benzimidazole, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide typically involves multi-step organic reactions The process begins with the formation of the imidazole and benzimidazole rings, followed by their fusion with the naphthalene moietySpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its activity in certain applications.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide is unique due to its combination of multiple heterocyclic rings and the presence of the morpholine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[2-(2-naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O.2BrH/c1-2-8-20-19(6-1)7-5-9-21(20)22-18-29-24-11-4-3-10-23(24)28(25(29)26-22)13-12-27-14-16-30-17-15-27;;/h1-11,18H,12-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQSXUUEGXJTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=CC6=CC=CC=C65.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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